2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride
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Overview
Description
2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1989659-16-6 . It has a molecular weight of 191.66 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include annulation of the cyclopentane ring and the four-membered ring .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Chemical Transformations and Synthesis
2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is involved in various chemical transformations. The compound is used in the electrophilic amination of C-H-acidic compounds, demonstrating its role in the synthesis of complex organic structures. This process involves reactions with malonic and cyanoacetic acid derivatives among other C-H acids, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones and other structurally complex molecules (Andreae et al., 1992).
Drug Discovery and Modular Synthesis
The compound serves as a building block in drug discovery. Novel classes of thia/oxa-azaspiro[3.4]octanes, including this compound, have been synthesized as multifunctional and structurally diverse modules for drug discovery purposes. These efforts include enantioselective approaches to create spirocycles, highlighting the compound's utility in the development of new pharmacological agents (Li et al., 2013).
Methodology Enhancement in Synthesis
In the realm of organic synthesis, methodologies have been developed utilizing this compound. These methodologies include efficient, step-economic routes for synthesis, with a focus on minimizing chromatographic purifications and utilizing readily available starting materials. This compound's synthesis involves various annulation strategies, enhancing the repertoire of synthetic organic chemistry (Ramesh et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-azaspiro[3.4]octane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFILNOZNJLZHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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